![molecular formula C28H20N4O5 B391898 N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B391898.png)
N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound with a molecular formula of C28H20N4O5 and a molecular weight of 492.5 g/mol This compound is characterized by its unique structure, which includes a nitro group, a hydroxyphenoxy group, and a pyrazole ring
Vorbereitungsmethoden
The synthesis of N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide involves several steps. One common method includes the condensation of 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxy benzotriazole (HOBt) . This reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The hydroxyphenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. .
Wissenschaftliche Forschungsanwendungen
N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Wirkmechanismus
The mechanism of action of N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
- N-[3-nitro-5-(4-hydroxyphenoxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxylate
- N-[3-nitro-5-(4-hydroxyphenoxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxylamide These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities .
Eigenschaften
Molekularformel |
C28H20N4O5 |
|---|---|
Molekulargewicht |
492.5g/mol |
IUPAC-Name |
N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C28H20N4O5/c33-23-11-13-24(14-12-23)37-25-16-20(15-22(17-25)32(35)36)29-28(34)26-18-31(21-9-5-2-6-10-21)30-27(26)19-7-3-1-4-8-19/h1-18,33H,(H,29,34) |
InChI-Schlüssel |
DBVSQPBAEQEVPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)O)[N+](=O)[O-])C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)O)[N+](=O)[O-])C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-nitrophenyl}-4-[4-(methylanilino)benzylidene]-5(4H)-isoxazolone](/img/structure/B391816.png)
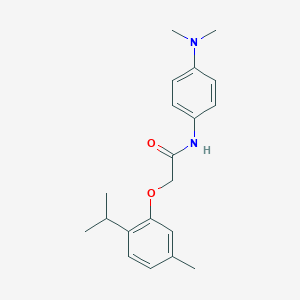
![{3,7-Bis[(4-methylphenyl)sulfonyl]-1,3,7-triazabicyclo[3.3.1]non-5-yl}{3-nitrophenyl}methanone](/img/structure/B391819.png)
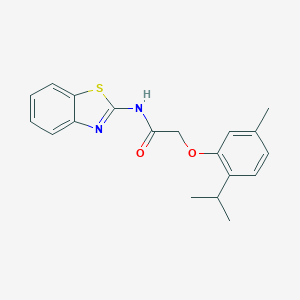
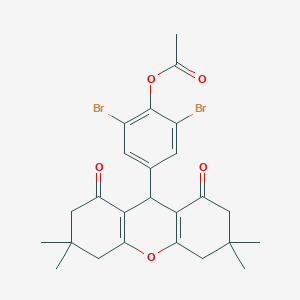
![2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B391828.png)
![1-(4-Bromophenyl)-4-[(2,6-dimethylphenyl)imino]-8-methyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B391829.png)
![5-(3-nitrophenoxy)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B391830.png)
![2-{[2-Hydroxy-3-(octylsulfonyl)propyl]sulfanyl}-4-(4-methylphenyl)-6-phenylnicotinonitrile](/img/structure/B391832.png)
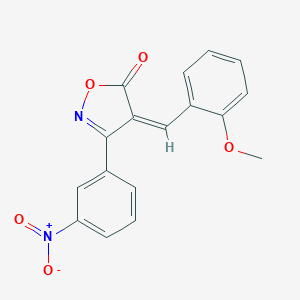
![N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B391835.png)
![3-(1,3-Benzodioxol-5-yl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B391836.png)
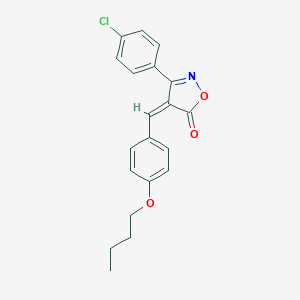
![4-{3-[(4-Chlorobenzylidene)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B391839.png)
